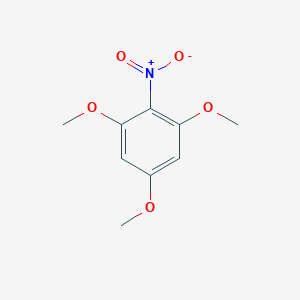

2,4,6-Trimethoxynitrobenzol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,5-Trimethoxy-2-nitrobenzene derivatives, specifically nitrocombretastatins, is achieved through a modified Wittig reaction, utilizing potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst. This method underscores the versatility of the compound as a precursor in synthesizing potential anticancer agents (Gerova et al., 2016).

Molecular Structure Analysis

Molecular structure analysis via X-ray diffraction demonstrates the compound's crystalline nature, with distinct crystal structures for its π-diastereoisomers. The absence of typical hydrogen bonding interactions and the stabilization of the crystal structure through C–H···O interactions highlight its unique molecular architecture (Gerova et al., 2016).

Chemical Reactions and Properties

1,3,5-Trimethoxy-2-nitrobenzene undergoes catalyzed reactions with nitric acid, evidencing the influence of nitrous acid and showcasing an electron-transfer mechanism for NO+-catalysis. This reactivity profile underlines its significance in synthetic chemistry for further functionalization and transformation into more complex molecules (Main et al., 1982).

Physical Properties Analysis

The physical properties, including crystallite size, melting temperature, and thermal decomposition temperature, have been studied, revealing alterations upon treatment. These changes suggest the potential for modifying the compound's physical characteristics for specific applications (Trivedi et al., 2015).

Chemical Properties Analysis

Spectral analyses, including FT-IR and NMR spectroscopy, offer insights into the compound's chemical properties, such as bond frequencies and molecular interactions. These studies contribute to a deeper understanding of its chemical behavior and potential reactivity patterns (Trivedi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Nanotechnologie

2,4,6-Trimethoxynitrobenzol findet Anwendung in der Nanotechnologie, insbesondere bei der Entwicklung von nanoskaligen Sensoren. Seine chemische Reaktivität kann genutzt werden, um Sensoren zu produzieren, die Umweltverschmutzung oder biologische Marker mit hoher Empfindlichkeit und Spezifität detektieren.

Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung in verschiedenen Bereichen . Die einzigartige chemische Struktur der Verbindung ermöglicht ein breites Anwendungsspektrum, von Pharmazeutika bis hin zu fortschrittlichen Materialien, und unterstreicht ihre Bedeutung für die laufende wissenschaftliche Erforschung und Innovation.

Safety and Hazards

Wirkmechanismus

Mode of Action

It has been observed that the compound can undergo electrochemical reduction, producing a radical anion . This process shows hyperfine splitting for 15 N nuclei of the nitro group and 13 C nuclei of the benzene ring given the natural abundance of the isotopes . The nitro group in the equilibrium conformation of the radical anion of 2,4,6-trimethoxynitrobenzene is rotated relative to the benzene ring plane by an angle close to 90° and has a pyramidal structure .

Result of Action

The formation of a radical anion during electrochemical reduction suggests that the compound could potentially induce oxidative stress within cells .

Eigenschaften

IUPAC Name |

1,3,5-trimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYAWLZEMLQGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333847 | |

| Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14227-18-0 | |

| Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

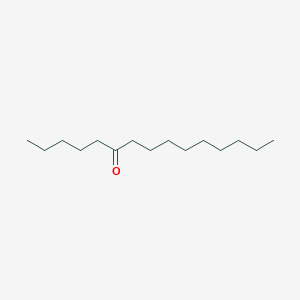

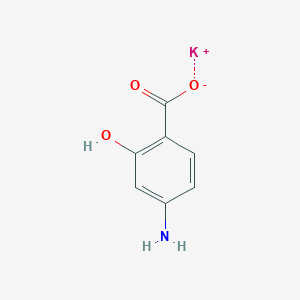

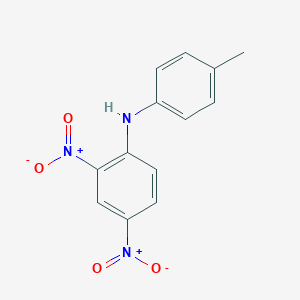

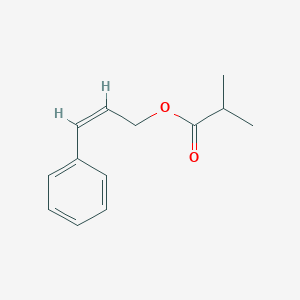

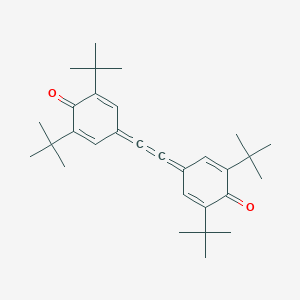

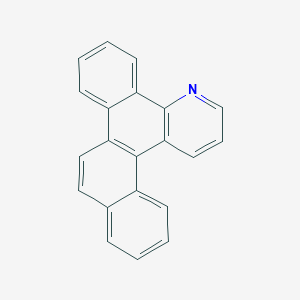

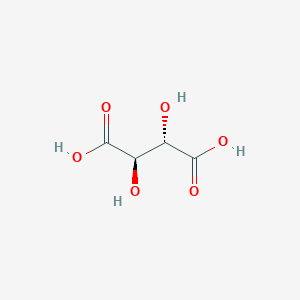

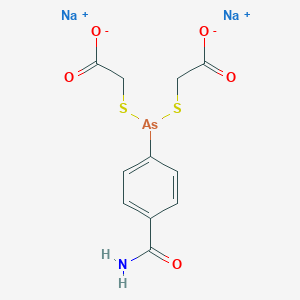

Feasible Synthetic Routes

Q & A

Q1: What does the research paper reveal about the structure of the 2,4,6-trimethoxynitrobenzene radical anion?

A1: The research paper focuses on the structural changes observed when 2,4,6-trimethoxynitrobenzene forms a radical anion. Specifically, it reports the pyramidal distortion of the nitro (NO2) group in the radical anion form of the molecule. [] This distortion from planarity is a significant finding as it can influence the reactivity and properties of the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)